5-Methoxy-2-methylbenzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
56724-08-4 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-methoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 |
InChI Key |
YHCFNKMFWQPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
Hydrolysis:acyl Chlorides Are Highly Susceptible to Hydrolysis. the Presence of Even Trace Amounts of Water Can Lead to the Hydrolysis of 5 Methoxy 2 Methylbenzoyl Chloride Back to Its Corresponding Carboxylic Acid, 5 Methoxy 2 Methylbenzoic Acid. This is a Common Side Reaction if the Reaction is Not Carried out Under Strictly Anhydrous Conditions.
Reaction: C₉H₉ClO₂ + H₂O → C₉H₁₀O₃ + HCl
Side Reactions in Friedel Crafts Acylation:
Deacylation: The product ketone can sometimes undergo deacylation in the presence of a strong Lewis acid, although this is less common than with acylation of highly activated rings.
Multiple Acylations: If the substrate is a highly activated aromatic ring, there is a possibility of di-acylation, leading to impurities.
Rearrangement: While less common with benzoyl chlorides compared to alkyl chlorides, carbocation rearrangements are a theoretical possibility under certain conditions, though not prominently reported for this specific compound.
Reaction with Catalysts:in Some Acylation Reactions, Particularly with Amines, Catalysts Like Pyridine or Triethylamine Are Used As Bases to Scavenge the Hcl Produced. if Not Controlled, the Acyl Chloride Can React with These Amine Catalysts to Form Stable Acylpyridinium or Acylammonium Salts, Which Can Sometimes Be Unreactive Intermediates.
Applications of 5 Methoxy 2 Methylbenzoyl Chloride As a Building Block in Complex Organic Synthesis
Synthesis of Substituted Benzophenones and Derivatives
One of the primary applications of acyl chlorides like 5-Methoxy-2-methylbenzoyl chloride is in the Friedel-Crafts acylation reaction to produce substituted ketones, particularly benzophenones. chemicalbook.comlibretexts.org This electrophilic aromatic substitution allows for the introduction of the 5-methoxy-2-methylbenzoyl group onto another aromatic ring.
The reaction is typically carried out by treating an aromatic substrate, such as benzene (B151609) or a substituted derivative, with this compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uk The catalyst enhances the electrophilicity of the acyl chloride, facilitating the attack by the electron-rich aromatic ring. The resulting product is a diaryl ketone, specifically a (substituted phenyl)(5-methoxy-2-methylphenyl)methanone. The substitution pattern on the product depends on the starting aromatic substrate and its inherent directing effects. chemguide.co.ukresearchgate.netresearchgate.net For instance, the acylation of toluene (B28343) (methylbenzene) typically results in substitution at the 4-position due to steric hindrance at the 2-position. chemguide.co.uk
Table 1: Example of Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Benzene | AlCl₃ | (5-Methoxy-2-methylphenyl)(phenyl)methanone |
| This compound | Toluene | AlCl₃ | (5-Methoxy-2-methylphenyl)(p-tolyl)methanone |
Construction of Heterocyclic Systems Utilizing this compound
The reactivity of the acyl chloride group makes this compound a suitable starting material for constructing a variety of heterocyclic scaffolds, which are core components in many biologically active compounds. kit.educlockss.org
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. rsc.org this compound can serve as a key building block in their synthesis. For example, reaction with bifunctional nitrogen nucleophiles can lead to the formation of various ring systems.
One common strategy involves the reaction with hydrazine (B178648) or its derivatives. mdpi.com Patents describe multi-step syntheses where a substituted benzoyl chloride is coupled with other reagents to ultimately form complex pyrazole (B372694) derivatives. justia.comgoogleapis.com In a typical sequence, the acyl chloride could react with a compound containing both an amine and a cyano group, which, upon subsequent reaction with a hydrazine, cyclizes to form a substituted pyrazole ring. googleapis.com These pathways highlight the role of the acyl chloride in introducing a specific substituted benzoyl moiety into the final heterocyclic product.
Synthesis of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are another important class of compounds found in numerous natural products and synthetic materials. nih.govrsc.org Methodologies like the Baker-Venkataraman rearrangement can be employed to synthesize flavones and chromones, which are prominent oxygen heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, a key intermediate for chromone (B188151) synthesis. To apply this to this compound, it would first be used to acylate an o-hydroxyacetophenone. The resulting ester, upon treatment with a base, would undergo the rearrangement, followed by acid-catalyzed cyclodehydration to yield a flavone (B191248) or chromone containing the 5-methoxy-2-methylphenyl group.
Furthermore, arynes generated from precursors can react with aldehydes in multicomponent coupling reactions to form dihydrobenzofurans and other oxygen heterocycles, showcasing another potential synthetic route where a benzoyl derivative could be involved. nih.gov
Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are crucial in various fields, including pharmaceuticals and materials science. arkat-usa.org The synthesis of these rings can be achieved from acyl chlorides through several routes. While direct examples using this compound are not extensively documented, general synthetic strategies are applicable.
For instance, the synthesis of certain thiazole (B1198619) derivatives can start from α-haloketones. A ketone derived from a Friedel-Crafts reaction of this compound could be halogenated at the α-position and subsequently reacted with a sulfur-containing nucleophile like thiourea (B124793) to form a 2-aminothiazole (B372263) ring. google.com Additionally, reactions of acyl chlorides with various sulfur nucleophiles are known to produce sulfur-containing intermediates that can be cyclized into heterocycles like benzothieno[3,2-b]pyrans. researchgate.netresearchgate.net The reactivity of sulfur compounds as nucleophiles is well-established, allowing them to react with electrophilic centers like the carbonyl carbon of an acyl chloride. msu.edumdpi.comuni-muenchen.de
Incorporation into Polymeric Materials and Macromolecules
Aromatic acyl chlorides are fundamental reagents in the synthesis of high-performance polymers such as aromatic polyesters and polyamides.
Monomer Synthesis for Aromatic Polyesters and Polyamides
Aromatic polyesters and polyamides are often synthesized via polycondensation reactions. In these processes, a diacid chloride is typically reacted with a diol (for polyesters) or a diamine (for polyamides). While this compound is a mono-acyl chloride and thus cannot act as a monomer on its own to form a polymer chain, it plays a crucial role as a chain-terminating or end-capping agent.
By introducing a controlled amount of this compound into a polymerization mixture containing a diacid chloride and a diol or diamine, the final molecular weight of the polymer can be regulated. The mono-acyl chloride reacts with a growing polymer chain's terminal hydroxyl or amino group, effectively "capping" it and preventing further propagation. This results in a polymer chain that is terminated with a 5-methoxy-2-methylbenzoyl group, which can modify the final properties of the material, such as solubility and thermal stability.
Table 2: Components for End-Capped Aromatic Polyester Synthesis
| Monomer 1 (Diacid Chloride) | Monomer 2 (Diol) | End-Capping Agent | Resulting Polymer |
|---|---|---|---|
| Terephthaloyl chloride | Bisphenol A | This compound | End-capped aromatic polyester |
| Isophthaloyl chloride | Resorcinol | This compound | End-capped aromatic polyester |
Functionalization of Polymer Backbones
The modification of polymer backbones is a critical strategy for tailoring the properties of materials for specific applications. Acyl chlorides, such as this compound, are effective reagents for this purpose, readily reacting with nucleophilic functional groups present on a polymer chain. This process, often termed "grafting onto," allows for the covalent attachment of the benzoyl moiety, thereby altering the polymer's physical, chemical, and biological characteristics.
The primary mechanism for this functionalization involves the reaction of the highly reactive acyl chloride group with hydroxyl (-OH) or amine (-NH2) groups on the polymer backbone. For instance, polymers containing hydroxyl groups can be readily acylated in the presence of a base, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity.
The introduction of the 5-methoxy-2-methylbenzoyl group can impart several beneficial properties to the polymer. The aromatic ring can enhance thermal stability and modify the mechanical properties of the material. The methoxy (B1213986) and methyl groups can influence the polymer's solubility in various organic solvents and its compatibility with other materials. Furthermore, these appended groups can serve as handles for further chemical transformations, allowing for the creation of highly complex and functionalized polymeric materials.
While specific research detailing the extensive use of this compound for polymer backbone functionalization is not widely documented in publicly available literature, the principles of such modifications are well-established in polymer chemistry. The reactivity of the acyl chloride makes it a suitable candidate for this application, and its utility can be inferred from the broader understanding of polymer modification techniques.
Precursor to Biologically Relevant Scaffolds (Focus on Synthetic Methodology)
The structural motifs present in this compound make it an attractive starting material for the synthesis of various biologically relevant scaffolds. The strategic placement of the methoxy and methyl groups can influence the conformational preferences and electronic properties of the final molecules, which is often crucial for their biological activity.
Methodologies for Constructing Target Structures
The construction of complex molecular architectures from this compound typically involves its reaction with a variety of nucleophiles to form amide or ester linkages, which are then elaborated through subsequent chemical transformations.
One of the most prominent examples of its use is in the synthesis of the insecticide methoxyfenozide (B170004) . nih.gov Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone (B1671078) agonist, disrupting the molting process in insects. nih.gov The synthesis of methoxyfenozide involves the reaction of this compound with a substituted hydrazine derivative. google.com This initial acylation is a critical step in assembling the core structure of the final product.
Furthermore, the benzoyl chloride moiety is a key synthon for the preparation of heterocyclic compounds such as benzoxazinones and quinazolinones . These scaffolds are present in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The general strategy for synthesizing these heterocycles involves the initial reaction of this compound with an appropriately substituted anthranilic acid or a related precursor. This is typically followed by a cyclization step to form the final heterocyclic ring system. The specific substitution pattern of the benzoyl chloride influences the properties and reactivity of the resulting heterocyclic compound.
Strategic Use in Multi-Step Syntheses
The strategic deployment of this compound in multi-step syntheses highlights its utility as a versatile building block. Its incorporation is often a deliberate choice to introduce a specific set of structural and electronic features into the target molecule.
In the synthesis of methoxyfenozide, the use of this compound is crucial. nih.govgoogle.com The methoxy and methyl groups are not merely passive substituents; they play a role in the molecule's ability to bind to the ecdysone receptor. The synthetic route leverages the reactivity of the acyl chloride to efficiently form the key amide bond, and the specific substitution pattern is retained throughout the subsequent steps, ultimately contributing to the final biological activity of the insecticide. A patent describes a method for synthesizing methoxyfenozide where a key intermediate, N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine, is reacted with 3,5-dimethylbenzoyl chloride to yield the final product. google.com This underscores the modular nature of the synthesis, where this compound provides a crucial structural component.
The synthesis of other complex molecules can also benefit from the unique attributes of this building block. For instance, in the development of new pharmaceutical agents, the introduction of a 5-methoxy-2-methylbenzoyl group could be used to fine-tune the lipophilicity, metabolic stability, and receptor-binding affinity of a lead compound. The ability to readily form amides and esters from the acyl chloride provides a reliable and efficient method for incorporating this fragment into a diverse range of molecular frameworks.
While detailed, step-by-step research syntheses for a wide variety of biologically active molecules starting from this compound are not always publicly accessible, the fundamental principles of organic synthesis strongly support its potential in constructing complex and valuable compounds.
Future Research Directions and Emerging Trends for 5 Methoxy 2 Methylbenzoyl Chloride
Development of Sustainable Synthetic Strategies for 5-Methoxy-2-methylbenzoyl Chloride
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of this compound, future research is expected to focus on developing more environmentally benign methods that move away from traditional reagents like thionyl chloride and oxalyl chloride, which generate stoichiometric amounts of corrosive and hazardous byproducts.
One promising avenue is the exploration of catalytic methods. While traditional synthesis involves the reaction of 5-Methoxy-2-methylbenzoic acid with a chlorinating agent, future strategies may employ catalytic cycles that regenerate the active chlorinating species, thus minimizing waste. For instance, processes that utilize catalysts to activate less hazardous chlorine sources could be developed.
Another key area of development is the use of safer alternative reagents. A patent for the synthesis of the related compound 2-methyl-3-methoxybenzoyl chloride highlights the use of bis(trichloromethyl) carbonate, a solid phosgene (B1210022) equivalent, which is considered safer to handle than gaseous phosgene or fuming thionyl chloride. google.com This approach, which involves the reaction with a Grignard reagent, offers milder reaction conditions and controllable processes, reducing the discharge of wastewater. google.com Similar strategies could be adapted for the synthesis of this compound.
Furthermore, the principles of atom economy will likely drive research towards direct C-H activation and carbonylation of precursor molecules, although this remains a significant synthetic challenge. Biocatalytic approaches, while still in their infancy for acyl chloride synthesis, could one day offer a highly specific and environmentally friendly route. nih.gov
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the acyl chloride group makes this compound a valuable building block for a variety of chemical transformations. The development of novel catalytic systems to mediate these reactions is a key area for future research.
Current research into novel catalytic materials, such as iron-nitrogen-carbon (Fe/N/C) systems, which have shown excellent electrocatalytic activity for the oxygen reduction reaction, could inspire the development of new catalysts for a broader range of organic transformations. google.com The principles behind the design of these materials, involving the precise arrangement of metal and heteroatoms on a carbon support, could be applied to create catalysts for reactions involving this compound, such as cross-coupling reactions or amidation.
Moreover, the development of catalysts that can selectively activate the acyl chloride in the presence of other functional groups within a molecule is highly desirable. This would enable more complex and efficient synthetic routes. For example, catalysts that can differentiate between the acyl chloride and other reactive sites could streamline the synthesis of complex pharmaceutical intermediates.
Advanced Flow Chemistry Applications in Reactions Involving this compound
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov For reactions involving the highly reactive this compound, flow chemistry presents a particularly attractive approach.
The use of microreactors can enable the safe handling of hazardous intermediates and reagents, as the small reaction volumes minimize the risk of runaway reactions. researchgate.net For example, a flow microreactor system has been successfully used for the reaction of benzoyl chloride with highly reactive organolithium reagents, achieving selective synthesis of ketones with extremely fast mixing. researchgate.net This technology could be readily applied to reactions of this compound with a wide range of nucleophiles, potentially leading to higher yields and selectivities than achievable in batch processes.
Integration of this compound into Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of large numbers of molecules in drug discovery and materials science has driven the development of automated synthesis platforms. rsc.org Integrating the use of this compound into these platforms could significantly accelerate the discovery of new functional molecules.
Automated systems, often coupled with flow chemistry, can perform a large number of reactions in parallel, varying reagents, catalysts, and reaction conditions. This high-throughput approach allows for the rapid optimization of reaction conditions and the generation of libraries of compounds for screening. By utilizing this compound as a key building block, researchers could systematically explore its potential in creating diverse molecular architectures.
The data generated from these automated platforms can also be used to train machine learning algorithms to predict reaction outcomes and propose new synthetic routes, further accelerating the pace of discovery.
Unexplored Applications of this compound in Materials Science and Medicinal Chemistry (Focus on novel synthetic uses)
The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of novel molecules in both materials science and medicinal chemistry.
In materials science , the reactive acyl chloride functionality can be utilized for the synthesis of novel polymers and functional materials. For example, it can be used as a monomer or a modifying agent to introduce the 5-methoxy-2-methylbenzoyl moiety into polymer backbones or as side chains. This could impart specific properties to the resulting materials, such as altered solubility, thermal stability, or optical properties. Its use in the formation of new metal-organic frameworks (MOFs) could also be an interesting avenue of exploration.
In medicinal chemistry , benzoyl chloride derivatives are common intermediates in the synthesis of biologically active compounds. The substitution pattern of this compound could lead to the discovery of new pharmacophores. For instance, related methoxy-substituted N-benzimidazole-derived carboxamides have been investigated for their biological activity. mdpi.com Similarly, 4-Methoxybenzoyl chloride is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives as potential anti-cancer agents. khanacademy.org The specific substitution of this compound could lead to compounds with unique biological profiles. A patent for the related 2-methyl-3-methoxybenzoyl chloride indicates its use as an intermediate in the synthesis of insecticides, suggesting that this compound could also be a valuable precursor for new agrochemicals. chemdad.com
Future research will undoubtedly focus on the creative use of this compound as a starting material in the synthesis of a wide array of novel and functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
